Isoquinoline, 1-chloro-5-(phenylmethoxy)-
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Overview
Description
Isoquinoline, 1-chloro-5-(phenylmethoxy)- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoquinoline derivatives can be synthesized through several methods. One common method involves the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals as initial compounds, followed by cyclization under acidic conditions . Another method involves the reaction of 2-ethynylbenzaldehyde with substituted o-phenylenediamines and aliphatic amines in ethanol .
Industrial Production Methods
Isoquinoline was first isolated from coal tar by fractional crystallization of the acid sulfate . A more rapid route involves selective extraction of coal tar, exploiting the fact that isoquinoline is more basic than quinoline . Isoquinoline can then be isolated from the mixture by fractional crystallization of the acid sulfate .
Chemical Reactions Analysis
Types of Reactions
Isoquinoline, 1-chloro-5-(phenylmethoxy)- undergoes various types of chemical reactions, including:
Oxidation: Isoquinoline derivatives can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinoline.
Substitution: Isoquinoline derivatives can undergo substitution reactions, such as bromination and nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Bromination can be achieved using bromine in nitrobenzene, while nitration can be performed using nitric acid.
Major Products
Oxidation: N-oxides of isoquinoline derivatives.
Reduction: Tetrahydroisoquinoline derivatives.
Substitution: Brominated and nitrated isoquinoline derivatives.
Scientific Research Applications
Isoquinoline, 1-chloro-5-(phenylmethoxy)- has various scientific research applications, including:
Mechanism of Action
The mechanism of action of isoquinoline, 1-chloro-5-(phenylmethoxy)- involves its interaction with molecular targets and pathways in biological systems. Isoquinoline derivatives can interact with enzymes and receptors, leading to various biological effects . For example, they can inhibit the activity of certain enzymes involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A structural isomer of isoquinoline, used in the synthesis of anti-malarial drugs.
1-Benzylisoquinoline: The structural backbone of many naturally occurring alkaloids such as papaverine.
Uniqueness
Isoquinoline, 1-chloro-5-(phenylmethoxy)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other isoquinoline derivatives .
Properties
CAS No. |
223671-28-1 |
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Molecular Formula |
C16H12ClNO |
Molecular Weight |
269.72 g/mol |
IUPAC Name |
1-chloro-5-phenylmethoxyisoquinoline |
InChI |
InChI=1S/C16H12ClNO/c17-16-14-7-4-8-15(13(14)9-10-18-16)19-11-12-5-2-1-3-6-12/h1-10H,11H2 |
InChI Key |
SLOFZIVPVZYMKC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2C=CN=C3Cl |
Origin of Product |
United States |
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